

An In-depth Technical Guide to 4-Cyanopiperidine

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Compound of Interest

Compound Name: 4-Cyanopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Cyanopiperidine**, a key heterocyclic building block in modern medicinal chemistry. It covers its chemical and physical properties, established synthesis protocols, reactivity, and significant applications in the development of novel therapeutics.

Chemical Identity and Properties

4-Cyanopiperidine, systematically named piperidine-4-carbonitrile according to IUPAC nomenclature, is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a nitrile group.^{[1][2][3]} This structure makes it a valuable intermediate for introducing the 4-substituted piperidine motif, a common scaffold in a wide range of biologically active compounds.

Table 1: Chemical Identifiers and Properties of **4-Cyanopiperidine**

| Property | Value |
|-------------------|---|
| IUPAC Name | piperidine-4-carbonitrile[1][2] |
| Synonyms | 4-Piperidinecarbonitrile, Isonipecotonitrile[3][4] |
| CAS Number | 4395-98-6[1][2][3] |
| Molecular Formula | C ₆ H ₁₀ N ₂ [1][2][5] |
| Molecular Weight | 110.16 g/mol [1][3][4] |
| Appearance | Clear colorless to pale yellow liquid[2][5] |

Table 2: Physicochemical Data for **4-Cyanopiperidine**

| Property | Value |
|------------------|--|
| Melting Point | 0 °C[4][5] |
| Boiling Point | 226.4 °C at 760 mmHg[4] |
| Density | 0.987 - 1.0 g/cm ³ at 25 °C[4][5] |
| Flash Point | 90.7 °C[4] |
| Solubility | Soluble in chloroform[5] |
| pKa | 9.26 ± 0.10[5] |
| Refractive Index | 1.4725-1.4785 @ 20 °C[2] |

Synthesis of 4-Cyanopiperidine

The synthesis of **4-cyanopiperidine** is most commonly achieved through the dehydration of isonipecotamide (piperidine-4-carboxamide). Several dehydrating agents can be employed, with thionyl chloride and phosphorus oxychloride being prevalent. Another common route involves the deprotection of an N-protected **4-cyanopiperidine** derivative, such as N-Boc-**4-cyanopiperidine**.

This method provides **4-cyanopiperidine** hydrochloride in high yield and purity.[6]

Materials:

- Isonipecotamide
- Dibutylformamide
- n-Propyl acetate
- Thionyl chloride (SOCl₂)

Procedure:

- Suspend isonipecotamide (10 g, 75.7 mmol) in n-propyl acetate (50 ml) in a suitable reaction vessel at 20 °C.
- Add dibutylformamide (11.9 g, 75.7 mmol) to the suspension over 5 minutes.
- After 5 minutes, begin the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at 20 °C. The addition may take around 45 minutes.
- Stir the reaction mixture at 20 °C for an additional 18 hours.
- Filter the resulting suspension and wash the filter residue with n-propyl acetate.
- Dry the collected solid to yield **4-cyanopiperidine** hydrochloride. A yield of 85.7% of theory has been reported for this method.[\[6\]](#)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield **4-cyanopiperidine** hydrochloride.[\[4\]](#)[\[7\]](#)

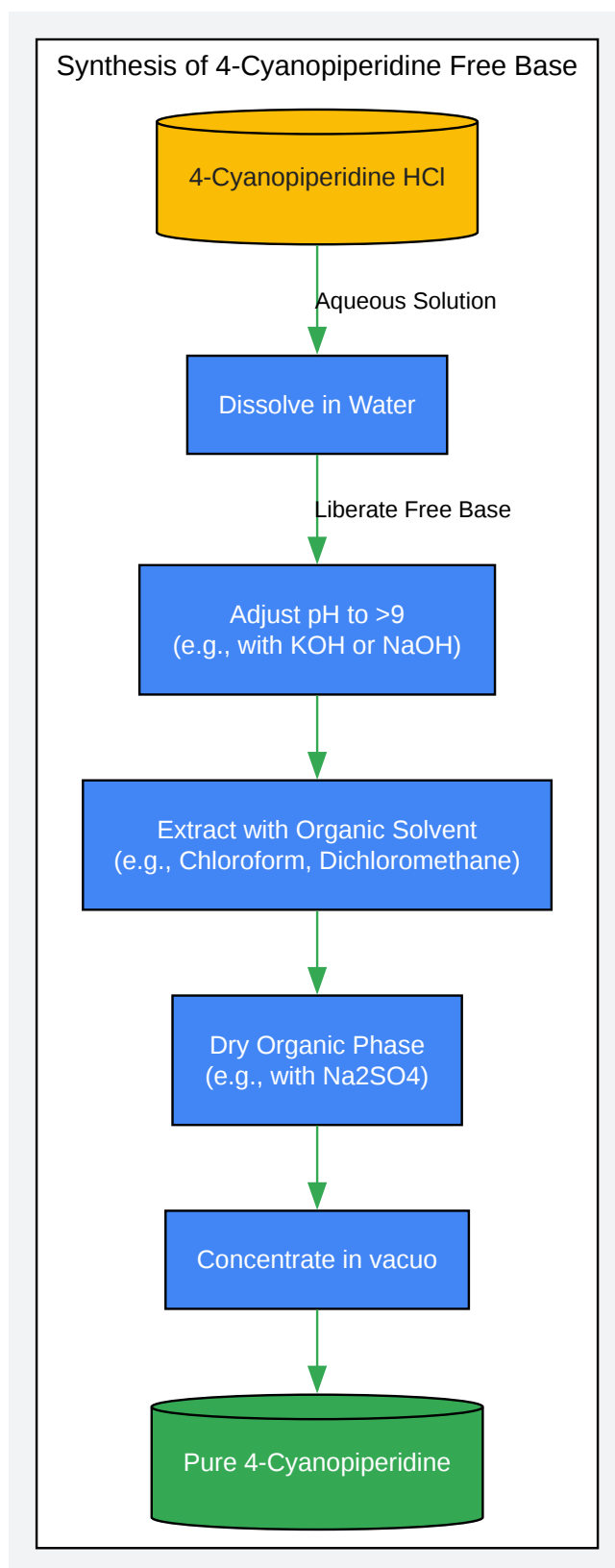
Materials:

- N-Boc-**4-cyanopiperidine**
- 4M HCl in Ethyl Acetate (EtOAc)

Procedure:

- Dissolve N-Boc-**4-cyanopiperidine** (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).
- Stir the solution at room temperature for 30 minutes.
- After the reaction is complete, concentrate the mixture under vacuum.
- The resulting white solid is **4-cyanopiperidine** hydrochloride. A quantitative yield (100%) has been reported.^{[4][7]}

The following diagram illustrates the general workflow for synthesizing the free base **4-cyanopiperidine** from its hydrochloride salt, a common subsequent step after the protocols described above.



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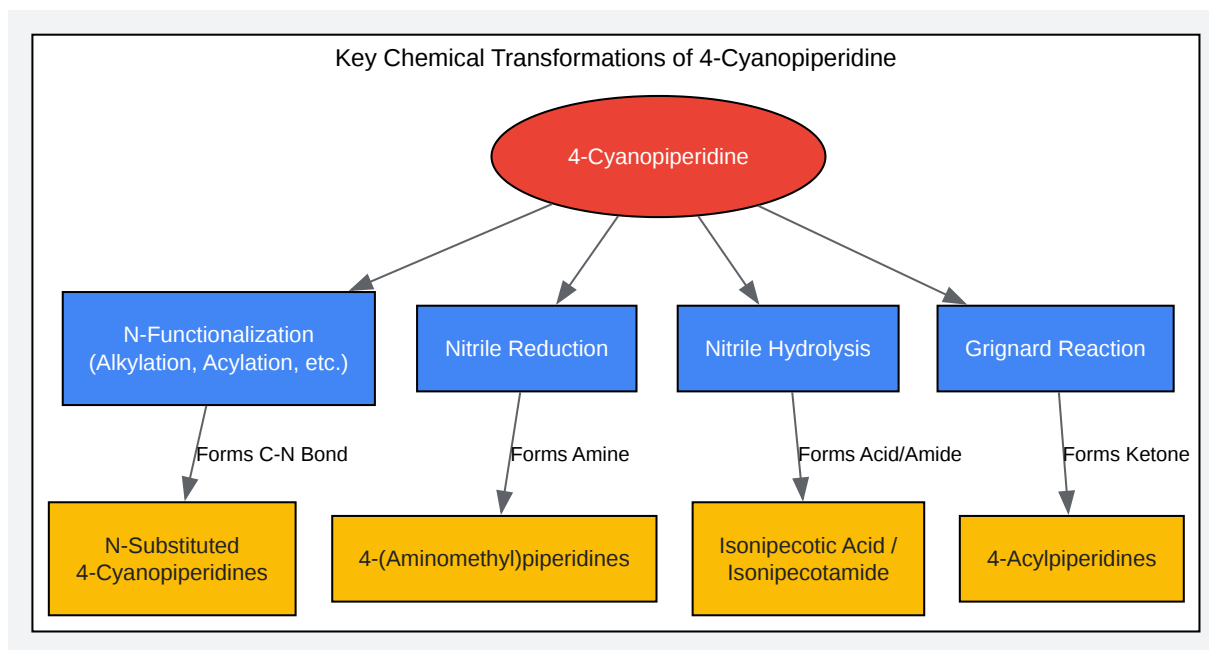
Fig. 1: General workflow for the isolation of free base **4-cyanopiperidine**.

Reactivity and Chemical Transformations

The chemical utility of **4-cyanopiperidine** stems from its two reactive centers: the secondary amine and the nitrile group.

- **N-Functionalization:** The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to install a wide variety of substituents on the nitrogen atom. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Protecting the nitrogen, often with a Boc group, is a common strategy to allow for selective reactions elsewhere in a synthetic sequence.^[8]
- **Nitrile Group Transformations:** The cyano group is a versatile functional handle that can be converted into other important moieties:
 - **Reduction:** Reduction of the nitrile (e.g., using LiAlH_4 , $\text{H}_2/\text{Raney Ni}$) yields a 4-(aminomethyl)piperidine derivative.
 - **Hydrolysis:** Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (isonipecotic acid) or a carboxamide (isonipecotamide), respectively.
 - **Grignard Reaction:** Reaction with Grignard reagents followed by hydrolysis leads to the formation of 4-acylpiperidines.

This dual reactivity allows for the divergent synthesis of a large library of complex piperidine derivatives from a single, readily available intermediate.



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Fig. 2: Reactivity map of **4-cyanopiperidine**'s functional groups.

Applications in Drug Discovery and Development

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs and clinical candidates.[9] **4-Cyanopiperidine** serves as a critical starting material or intermediate for numerous pharmaceutical agents.[6][10]

- **Pharmaceutical Intermediate:** It is explicitly cited as an intermediate in the synthesis of antidepressants and anti-inflammatory drugs.[2][3][7] Its structure is a component of molecules designed to treat central nervous system (CNS) disorders, partly due to the ability of piperidine-containing structures to cross the blood-brain barrier.[8]
- **Building Block for Bioactive Molecules:** The ability to independently functionalize the nitrogen and the cyano group allows for the systematic exploration of the chemical space around the piperidine core. This is fundamental in structure-activity relationship (SAR) studies during lead optimization.

- Precursor for Diverse Scaffolds: As detailed in the reactivity section, **4-cyanopiperidine** is a precursor to other important piperidine building blocks, including 4-(aminomethyl)piperidine and isonipecotic acid, further broadening its utility in medicinal chemistry.

Safety and Handling

4-Cyanopiperidine is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[1][5] It can cause serious eye damage and skin irritation.[1][11]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[5][11]
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

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